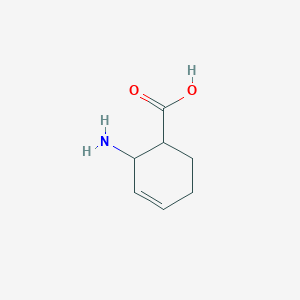

2-氨基环己-3-烯-1-羧酸

描述

Synthesis Analysis

The synthesis of related compounds, like 1-amino-4-hydroxycyclohexane-1-carboxylic acids, has been achieved through selective transformations involving Diels-Alder cycloaddition, showcasing the synthetic accessibility of cyclic amino acids with complex functionalization (Avenoza et al., 1999). Furthermore, 2-aminocyclohex-1-ene-1-carboxylic esters have been synthesized efficiently using FeCl3/SiO2 nanoparticles in a green method, highlighting the development of sustainable synthetic routes (Kalhor & Safaei‐Ghomi, 2015).

Molecular Structure Analysis

The structural elucidation of cyclohexene-based amino acids reveals a preference for chair conformations and axial positioning of functional groups, contributing to the understanding of their stereochemical properties and behavior in chemical reactions. Crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives demonstrates these conformational preferences, which are crucial for designing peptides and cyclic compounds with desired biological activities (Valle et al., 1988).

Chemical Reactions and Properties

Cyclohexene amino acids undergo various chemical transformations, including ring-closing metathesis and photocycloaddition reactions, that enable the synthesis of functionally rich and diverse molecules. These reactions not only expand the toolkit for synthesizing cyclic amino acid derivatives but also provide insights into the reactivity patterns of these compounds, paving the way for their incorporation into complex molecular architectures (Cong & Yao, 2006).

科学研究应用

使用FeCl3/SiO2纳米颗粒作为催化剂合成2-氨基环己-1-烯-1-羧酸酯的方法已经开发出来。这种方法具有高产率、短反应时间和使用廉价、可重复使用的催化剂的优点 (Kalhor & Safaei‐Ghomi, 2015)。

包括2-氨基环己-3-烯-1-羧酸在内的构象受限的维加巴嘧啶类似物已显示出作为γ-氨基丁酸氨基转移酶(GABA-AT)机制性失活剂的潜力,与癫痫和药物成瘾治疗相关 (Choi & Silverman, 2002)。

已经探索了铵盐引导的3-氨基环己-1-烯的二羟基化,从而开发了一种无金属二羟基化方案 (Aciro et al., 2008)。

该化合物已被用于基于环状甲硫醚开环反应合成功能化环己烯骨架,展示了L-丝氨酸作为起始物质的实用性 (Cong & Yao, 2006)。

该化合物已参与对黄素依赖单加氧化的研究,揭示了某些化合物去芳构化过程的见解 (Hartmann et al., 1999)。

它已被用于合成对映纯吡咯啉酮氨基酸,表明其在探索生物活性肽的构象-活性关系方面的作用 (Dietrich & Lubell, 2003)。

该化合物已被确定为螺旋折叠聚合物的新构建块,显示了在生物化学和材料科学领域的潜力 (Kwon et al., 2015)。

未来方向

While specific future directions for “2-Aminocyclohex-3-ene-1-carboxylic acid” were not found in the search results, the compound could potentially be used in various research and industrial applications, given its structural features. For instance, it could be used in the synthesis of other complex organic compounds .

属性

IUPAC Name |

2-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXNUOPCFXQTTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocyclohex-3-ene-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-Aminocyclohex-3-ene-1-carboxylic acid influence its interaction with GABA-AT?

A: Research indicates that the trans isomer of 2-Aminocyclohex-3-ene-1-carboxylic acid (compound 6 in the study) acts as a competitive reversible inhibitor of GABA-AT. [] This suggests that while it can bind to the active site of GABA-AT, it does not lead to irreversible inactivation. The study proposes that the specific spatial arrangement of the carboxylic and amino groups in the trans isomer plays a crucial role in its binding affinity but prevents it from forming a stable covalent adduct with the enzyme, which is required for inactivation. Molecular modeling and dynamics simulations support this hypothesis and provide further insights into the binding interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)

![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)